molecular formula C18H23IN2S B1654714 Promethazine methiodide CAS No. 26212-80-6

Promethazine methiodide

Cat. No.: B1654714
CAS No.: 26212-80-6
M. Wt: 426.4 g/mol
InChI Key: MAFHATNPZLRYJY-UHFFFAOYSA-M
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Description

Promethazine, sold under the brand name Phenergan among others, is a first-generation antihistamine, antipsychotic, sedative, and antiemetic used to treat allergies, insomnia, and nausea .


Synthesis Analysis

Promethazine has been synthesized in various studies. For instance, a novel [11C]Promethazine PET Probe was designed and synthesized for imaging Abeta using autoradiography . Another study reported the synthetic method of high-purity promethazine hydrochloride .


Molecular Structure Analysis

Promethazine was analyzed on a linear ion trap equipped with a MALDI source, using 2,5-dihydroxybenzoic acid (DHB) as the matrix. Promethazine forms a protonated ion at m/z 285.1, which was subjected to collisionally activated dissociation . Furthermore, promethazine belongs to a large family of phenothiazines, thus offering a repertoire of candidates with diverse chemical structures .


Chemical Reactions Analysis

Promethazine’s chemical reactions have been studied in various contexts. For instance, the determination of promethazine was based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .


Physical and Chemical Properties Analysis

Promethazine belongs to a large family of phenothiazines, thus offering a repertoire of candidates with diverse chemical structures, facilitating future modifications to improve either binding specificities, pharmacokinetics, or safety profiles .

Scientific Research Applications

1. Imaging and Diagnostics

Promethazine, a derivative of which is promethazine methiodide, has been explored for its potential in imaging studies. For instance, Whitmore et al. (2021) developed a novel [11C]promethazine PET radioligand for imaging amyloid beta (Abeta) in Alzheimer's disease, showcasing its potential in neuroimaging and diagnostics (Whitmore et al., 2021).

2. Neuroprotective Agent

Promethazine has demonstrated neuroprotective properties. Cleren et al. (2005) found that promethazine protects dopaminergic neurons against toxicity in a Parkinson's disease model, indicating its potential in neuroprotection (Cleren et al., 2005).

3. Interaction with Glutamate Receptors

Adolph et al. (2012) investigated promethazine's interaction with excitatory ionotropic glutamate receptors. They discovered that it selectively inhibits NMDA receptors, which could contribute to its effects such as sedation and analgesia (Adolph et al., 2012).

4. Antihistamine Drug Effects

Promethazine's antihistaminic properties have been widely studied. For example, its potent antihistaminic effects are used in the treatment of allergic conditions and its sedative effects have also been noted (Abbasi, 2017).

5. Potential in Cancer Treatment

A study by Medeiros et al. (2020) highlighted promethazine's potential in leukemia treatment. They found that promethazine exhibited cytotoxicity against leukemia cells and suggested its repurposing for cancer therapy (Medeiros et al., 2020).

Mechanism of Action

Promethazine works on histamine-1 (H1) receptors . H1 receptors are present in the bronchial tubes and in the circulatory system. The attachment of histamine to these receptors causes bronchoconstriction and increased vascular permeability, which leads to plasma leakage .

Safety and Hazards

Promethazine is contraindicated for patients in comatose states and those who have demonstrated an idiosyncratic reaction or hypersensitivity to promethazine or other phenothiazines . It may cause drowsiness, which may affect a person’s ability to drive or operate machinery. Other hazardous tasks or tasks that require mental alertness may also be affected .

Future Directions

Promethazine has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease . The main objective of future work focuses on the development of a [11C]promethazine ([11C]PMZ) PET radioligand for future in vivo studies .

Properties

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHATNPZLRYJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26212-80-6
Record name 10H-Phenothiazine-10-ethanaminium, N,N,N,α-tetramethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26212-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026212806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiozinamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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